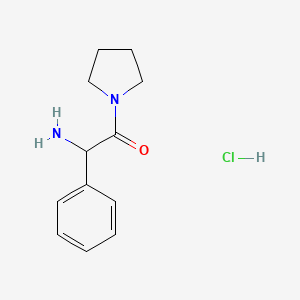
2-Amino-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride
Übersicht
Beschreibung
“2-Amino-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride” is a compound used for proteomics research . It has a molecular formula of C12H17ClN2O and a molecular weight of 240.73 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16N2O.ClH/c13-11(10-6-2-1-3-7-10)12(15)14-8-4-5-9-14;/h1-3,6-7,11H,4-5,8-9,13H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its IUPAC name is 2-oxo-1-phenyl-2-(1-pyrrolidinyl)ethanamine hydrochloride .Wissenschaftliche Forschungsanwendungen
1. Asymmetric Catalysis
Chiral amino alcohols like 2-Amino-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride are significant in asymmetric catalysis. They function as ligands in transition metal complexes that catalyze the hydroamination of aminoallenes to form chiral pyrrolidines (Reinheimer et al., 2016).
2. Synthesis of Pyrrolidines
This compound can be used in the synthesis of pyrrolidines. For instance, a series of 2-(α-hydroxyalkyl)azetidines were rearranged into pyrrolidines, demonstrating the compound's utility in creating functionalized pyrrolidines (Durrat et al., 2008).
3. Biological Activity Studies
Compounds with a similar structure have been studied for their biological activity. For example, 2-Piperidine and 2-pyrrolidine ethanones have been examined for their ability to inhibit blood platelet aggregation (Grisar et al., 1976).
4. Synthesis of Fluorescent Heterocycles
The compound plays a role in the synthesis of fluorescent heterocycles, such as annelated 2-amino pyridines, through a coupling-isomerization-enamine-addition-cyclocondensation sequence (Schramm et al., 2006).
5. Photocleavable Protecting Groups
It has potential application in the field of photocleavable protecting groups for primary alcohols, as demonstrated by similar compounds being used to protect deoxyribonucleosides (Coleman & Boyd, 1999).
6. Synthesis of Polysubstituted Pyrroles
This compound can be used in the synthesis of polysubstituted pyrroles, highlighting its significance in creating complex organic structures (Kumar et al., 2017).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if specific incidents occur .
Eigenschaften
IUPAC Name |
2-amino-2-phenyl-1-pyrrolidin-1-ylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c13-11(10-6-2-1-3-7-10)12(15)14-8-4-5-9-14;/h1-3,6-7,11H,4-5,8-9,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKOTXMFKSASFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzyl 4-[(2-aminoethyl)amino]piperidine-1-carboxylate dihydrochloride](/img/structure/B1521066.png)
![1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol](/img/structure/B1521068.png)

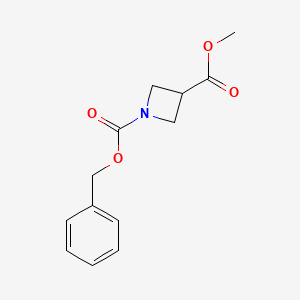
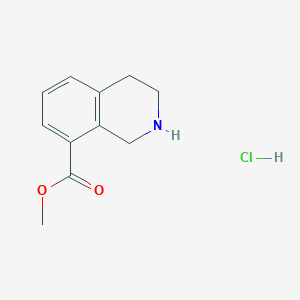
![tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate](/img/structure/B1521075.png)


![2-Aza-spiro[5.5]undecane hydrochloride](/img/structure/B1521080.png)
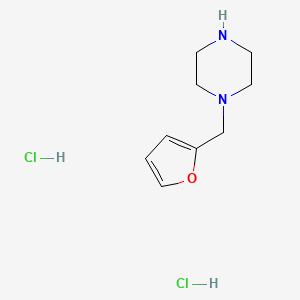
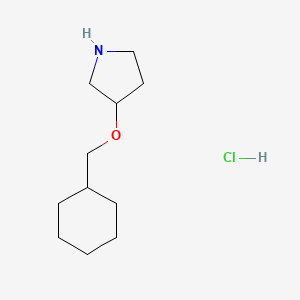
![3-[(4-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521086.png)